2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
Description
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a dihydrochloride salt of a propanolamine derivative featuring a pyridin-2-yl substituent. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in kinase inhibitor development and allosteric modulation studies. Its pyridine ring enhances binding affinity to biological targets, while the amino and hydroxyl groups contribute to solubility and hydrogen-bonding interactions. The dihydrochloride salt form improves stability and aqueous solubility, making it suitable for laboratory and pharmacological applications .
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H |
InChI Key |
XXOKWNMUCXHPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with nitromethane to form 2-nitro-2-(pyridin-2-yl)propan-1-ol, which is then reduced to 2-amino-2-(pyridin-2-yl)propan-1-ol. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Moieties
(a) 3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)
- Structure: Contains a 2,4-pyrimidine core with a chlorophenylamino group and pyridine-propanolamine side chain.
- Activity : Acts as a CDK2 inhibitor (ATP-competitive) with EC50 values of 0.12 μM (cytotoxicity) and 0.09 μM (antiproliferative activity) in Ba/F3 cell lines.
- Key Difference: Adopts a cis conformation for hinge-region binding, unlike 2-amino-2-(pyridin-2-yl)propan-1-ol derivatives, which may require a trans conformation for non-ATP-competitive inhibition .
(b) 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Structure: Pyrimidine core with dual amino groups and a methyl substituent.
- Properties : Molecular formula C6H10N4·2HCl; used in nucleotide synthesis.
- Key Difference: Lacks the propanolamine backbone, reducing flexibility for allosteric binding compared to the target compound .
Positional Isomers and Substituted Derivatives
(a) 2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride
- Structure: Amino group on carbon 3 instead of carbon 2.
- Properties : Molecular weight 225.11 g/mol (C8H14Cl2N2O); priced at €603/50 mg.
(b) 2-Amino-2-(3-Nitrophenyl)propan-1-ol Hydrochloride
- Structure : Nitrophenyl substituent instead of pyridin-2-yl.
- Properties: Molecular weight 232.66 g/mol (C9H12N2O3·HCl); soluble in DMSO and methanol.
- Key Difference : The nitro group introduces strong electron-withdrawing effects, diminishing basicity and altering solubility compared to the pyridine-based compound .
Simpler Backbone Analogues
(a) 2-Amino-1,3-propanediol
- Structure : Lacks aromatic rings; dual hydroxyl groups.
- Properties: Molecular weight 91.10 g/mol (C3H9NO2); priced at ¥3,500/g.
- Application : Primarily used as a biochemical intermediate, lacking the pharmacological relevance of pyridine-containing analogues .
(b) 3-(2-Amino-5-Iodopyridin-3-yl)propan-1-ol
- Structure : Iodine substitution on pyridine ring.
Comparative Data Table
*Estimated based on structural similarity to positional isomer in .
Q & A
Q. How can researchers optimize the synthesis of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For amino alcohol derivatives, multi-step processes involving alkylation of pyridine precursors (e.g., 2-pyridinemethanol) with brominated amines are common. Key factors include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent selection: Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of intermediates .
- Stoichiometry: A 1:1.2 molar ratio of pyridine derivative to amine precursor minimizes unreacted starting material .
Post-synthesis, recrystallization in ethanol/HCl yields the dihydrochloride salt, improving purity (>97%) .
Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the pyridine ring (δ 7.5–8.5 ppm) and amino alcohol backbone (δ 3.2–4.0 ppm for CH₂OH) .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for studying stereospecific bioactivity .
- Mass Spectrometry (MS): ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 221.3 g/mol) and salt adducts .
Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water) due to ionic interactions. Stability studies recommend:
- pH control: Buffers near pH 6.5 prevent freebase precipitation .
- Storage: Lyophilized powder stored at -20°C retains stability >24 months; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across enzymatic assays?
Methodological Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized enzyme sources: Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability .
- Activity normalization: Reference inhibitors (e.g., pyridoxal phosphate for aminotransferases) control for inter-assay variability .
- Redox environment: Include reducing agents (e.g., DTT) to stabilize thiol-dependent enzymes .
Q. How can enantiomeric separation of this compound be scaled for preclinical studies?
Methodological Answer:
- Diastereomeric salt formation: React with chiral acids (e.g., L-tartaric acid) to precipitate enantiomers .
- Preparative HPLC: Use 20 mm ID chiral columns with isocratic elution (hexane:isopropanol = 85:15) for mg-to-g scale separation .
- Crystallization monitoring: In-line Raman spectroscopy tracks crystal polymorphism during salt formation .
Q. What computational models predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with receptor PDB IDs (e.g., 2A5T for NMDA) to map hydrogen bonds between the amino group and GluN1 subunit .
- MD simulations: GROMACS simulations (100 ns) assess stability of the pyridine ring in hydrophobic pockets .
- QSAR models: Correlate substituent electronegativity (e.g., pyridine vs. chloropyridine analogs) with IC₅₀ values .
Methodological Challenges and Solutions
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer: Variations often stem from hydration states or impurities. Solutions:
Q. What experimental designs validate the compound’s role in enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays: Measure Kᵢ values under varying substrate concentrations (Lineweaver-Burk plots distinguish competitive/non-competitive inhibition) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
